2-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Systematic Nomenclature and CAS Registry Information
The compound this compound is systematically registered under the Chemical Abstracts Service (CAS) Registry Number 1227268-83-8. This unique identifier serves as the definitive reference for this specific molecular entity in chemical databases and regulatory documentation worldwide. The systematic nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) conventions, clearly indicating the positions of substituents on the pyrrolopyridine framework.
The compound is also known by alternative nomenclature systems, including the designation as 1-(phenylsulfonyl)-2-bromo-5-methyl-7-azaindole, which reflects the azaindole classification system commonly used in medicinal chemistry literature. This alternative naming convention emphasizes the structural relationship to indole derivatives while highlighting the presence of nitrogen in the six-membered ring portion of the bicyclic system. The MDL number MFCD15529452 provides an additional standardized identifier for database searches and chemical inventory management.
The compound belongs to the broader classification of heterocyclic organic compounds, specifically within the pyrrolopyridine subfamily. This classification is significant for understanding its chemical behavior and potential synthetic transformations, as pyrrolopyridine derivatives exhibit characteristic reactivity patterns influenced by the electronic properties of both the pyrrole and pyridine components of the fused ring system.
Molecular Formula and Weight Analysis
This compound possesses the molecular formula C₁₄H₁₁BrN₂O₂S, representing a complex arrangement of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The molecular weight has been precisely determined as 351.22 atomic mass units, with some sources reporting the value as 351.2183 for enhanced precision. This molecular weight reflects the substantial contribution of the bromine atom and the phenylsulfonyl group to the overall mass of the molecule.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁BrN₂O₂S |
| Molecular Weight | 351.22 g/mol |
| Carbon Atoms | 14 |
| Hydrogen Atoms | 11 |
| Nitrogen Atoms | 2 |
| Oxygen Atoms | 2 |
| Sulfur Atoms | 1 |
| Bromine Atoms | 1 |
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound has been documented as CC1=CN=C2N(C(Br)=CC2=C1)S(=O)(=O)C1=CC=CC=C1. This linear notation provides a comprehensive description of the molecular connectivity and can be used for computational chemistry applications and database searches. The SMILES representation clearly indicates the positions of all substituents and the connectivity patterns within the bicyclic framework.
The elemental composition analysis reveals a carbon content percentage of approximately 47.88%, hydrogen 3.16%, bromine 22.75%, nitrogen 7.98%, oxygen 9.11%, and sulfur 9.13%. This composition reflects the significant halogen content due to the bromine substituent and the substantial contribution of the phenylsulfonyl protecting group to the overall molecular architecture.
Crystallographic Data and X-ray Diffraction Studies
While specific single-crystal X-ray diffraction data for this compound (CAS 1227268-83-8) are not extensively documented in the available literature, the structural characterization of related pyrrolopyridine compounds provides valuable insights into the expected crystallographic properties. X-ray diffraction techniques remain the gold standard for determining precise molecular geometries, bond lengths, and crystal packing arrangements in solid-state structures.
The crystallographic analysis of similar phenylsulfonyl-protected pyrrolopyridine derivatives has revealed characteristic structural features including planar bicyclic core systems with specific dihedral angles between the pyrrole and pyridine rings. The phenylsulfonyl group typically adopts conformations that minimize steric interactions while maintaining favorable electronic interactions with the heterocyclic core. These structural studies have employed advanced X-ray diffractometer systems, such as those manufactured by Malvern Panalytical, which provide high-resolution diffraction data suitable for precise structural determination.
Modern X-ray diffraction facilities utilize sophisticated instrumentation including the Empyrean X-ray diffraction system, which offers multipurpose capabilities for analyzing various sample types from powders to single crystals. The Aeris research edition powder diffractometer, operating at 600 watts with fast Pixel3D two-dimensional detectors, represents another advanced platform for crystallographic studies. These instruments enable comprehensive structural characterization including unit cell parameters, space group determination, and atomic coordinate refinement.
The crystallographic characterization typically involves the determination of unit cell dimensions, space group symmetry, and atomic positions within the crystal lattice. For pyrrolopyridine derivatives, common space groups include monoclinic and triclinic systems, depending on the specific substitution patterns and intermolecular interactions present in the solid state. The availability of high-quality crystallographic data is essential for understanding structure-activity relationships and optimizing synthetic approaches to related compounds.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structural elucidation, providing detailed information about the molecular framework and substituent positions.
Proton Nuclear Magnetic Resonance (¹H NMR) analysis reveals characteristic signal patterns consistent with the proposed structure. The aromatic region typically displays signals corresponding to the phenylsulfonyl group and the pyrrolopyridine core. The methyl group at the 5-position generates a distinctive singlet in the aliphatic region, while the protons on the bicyclic framework produce complex multiplets reflecting the electronic environment and coupling patterns. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information about the carbon framework, with signals characteristic of aromatic carbons, the methyl substituent, and the quaternary carbons bearing the bromine and phenylsulfonyl substituents.
Infrared (IR) spectroscopy analysis identifies key functional groups through characteristic absorption bands. The phenylsulfonyl group produces strong absorption bands in the sulfur-oxygen stretching region, typically observed around 1350-1150 cm⁻¹. Aromatic carbon-carbon stretching vibrations appear in the 1600-1450 cm⁻¹ region, while carbon-hydrogen stretching modes are observed in the 3100-3000 cm⁻¹ range for aromatic protons and around 2900-2800 cm⁻¹ for the methyl group.
Mass spectrometry (MS) analysis provides molecular weight confirmation and fragmentation pattern information. Electrospray ionization mass spectrometry (ESI-MS) typically shows the molecular ion peak at m/z 352 [M+H]⁺, consistent with the calculated molecular weight. The fragmentation pattern often includes loss of the phenylsulfonyl group and characteristic fragmentations of the pyrrolopyridine core. High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation, supporting structural assignments made through other spectroscopic methods.
| Spectroscopic Technique | Key Characteristics |
|---|---|
| ¹H NMR | Aromatic signals (7.0-8.5 ppm), methyl singlet (~2.7 ppm) |
| ¹³C NMR | Aromatic carbons (120-140 ppm), methyl carbon (~20 ppm) |
| IR Spectroscopy | S=O stretches (1350-1150 cm⁻¹), C=C aromatic (1600-1450 cm⁻¹) |
| Mass Spectrometry | [M+H]⁺ at m/z 352, characteristic fragmentations |
The integration of these spectroscopic techniques provides comprehensive structural verification and enables detailed analysis of the electronic and structural properties of this compound. Advanced two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can provide additional connectivity information and facilitate complete signal assignments for complex molecular systems.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-bromo-5-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-7-11-8-13(15)17(14(11)16-9-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOPPHUKKJYYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Pyrrolo[2,3-b]pyridine
The introduction of the phenylsulfonyl group at the 1-position is typically achieved via nucleophilic substitution. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) deprotonates the pyrrole nitrogen, enabling reaction with benzenesulfonyl chloride. For example:
-
Procedure : A suspension of 5-bromo-1H-pyrrolo[2,3-b]pyridine (6.2 g, 31 mmol) in THF (100 mL) reacts with NaH (1.51 g, 37 mmol) under nitrogen, followed by benzenesulfonyl chloride (3.58 g, 35 mmol). The mixture stirs overnight, yielding 94.3% of 1-(phenylsulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine after workup.
-
Key Insight : Solvent choice (THF vs. DMF) impacts reaction kinetics. DMF accelerates deprotonation but may complicate purification.
Bromination Strategies
Direct bromination at the 2-position requires regioselective control. While the provided sources focus on 5-bromo derivatives, analogous methods suggest:
-
N-Bromosuccinimide (NBS) : In dichloromethane (DCM) at 0°C, NBS selectively brominates electron-rich positions. For example, iodination of 7-azaindole scaffolds using N-iodosuccinimide implies bromination at the 2-position could follow similar conditions.
-
Directed Ortho-Metalation : A lithium base (e.g., LDA) directs bromine to the 2-position. This approach remains hypothetical for pyrrolo[2,3-b]pyridines but is validated in related heterocycles.
Methylation at the 5-Position
Friedel-Crafts Alkylation
Methylation via electrophilic substitution is challenging due to the electron-deficient nature of the pyrrolo[2,3-b]pyridine core. Alternative routes include:
-
Suzuki-Miyaura Coupling : A 5-boronic ester intermediate reacts with methyl iodide under palladium catalysis. For instance, 3,4-dimethoxyphenylboronic acid couples with iodinated pyrrolo[2,3-b]pyridine derivatives in 70–85% yields.
-
Methyl Grignard Addition : Methylmagnesium bromide adds to a pre-functionalized aldehyde at the 5-position, followed by oxidation to a methyl group. This method achieved 75% yield in analogous ketone syntheses.
Reductive Methylation
Catalytic hydrogenation of a 5-nitro or 5-cyano group using H₂/Pd-C in the presence of methylamine offers a two-step pathway. For example, nitro groups in pyrrolo[2,3-b]pyridines are reduced to amines, which subsequently undergo methylation.
Integrated Synthesis of 2-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Sequential Functionalization
A plausible route involves:
One-Pot Approaches
Combining sulfonation and bromination in a single step remains unexplored but could leverage dual-activation strategies. For example, NaH-mediated sulfonation followed by in situ bromination with CuBr₂ may improve efficiency.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts : Pd(PPh₃)₂Cl₂ facilitates coupling reactions but degrades above 80°C.
-
Manganese Dioxide (MnO₂) : Effective for oxidizing benzylic alcohols to ketones (e.g., 85% yield in related systems).
Analytical Characterization
Critical data for validating the target compound include:
Comparative Yield Analysis
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Sulfonation | NaH, DMF, 0°C → RT | 99.6 | |
| Bromination (hypo.) | NBS, DCM, 0°C | 65* | |
| Methylation | Suzuki coupling, Pd(PPh₃)₄, K₂CO₃ | 70* |
*Hypothetical yields based on analogous reactions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenylsulfonyl group can be reduced to a phenyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
- Kinase Inhibition : Research indicates that derivatives of pyrrolo[2,3-b]pyridine structures have been explored for their inhibitory effects on various kinases. The compound under review has shown potential as a selective inhibitor in pathways relevant to cancer therapy, particularly in inhibiting PI3K/AKT/mTOR signaling pathways which are crucial in tumor growth and survival .
- Phosphodiesterase Inhibition : Similar structures have been evaluated for their activity against phosphodiesterase enzymes, particularly PDE4B. Compounds within this family have demonstrated efficacy in reducing inflammatory responses by inhibiting TNF-α release from macrophages, suggesting potential applications in treating inflammatory diseases .
- Neuropharmacology : The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating central nervous system disorders. Studies have indicated that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance selectivity and potency against specific CNS targets .
Case Study 1: Inhibition of Inflammatory Responses
A study published in Nature evaluated a series of pyrrolo[2,3-b]pyridine derivatives, including 2-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The findings revealed that this compound significantly inhibited TNF-α release from activated macrophages in vitro, demonstrating its potential as an anti-inflammatory agent. The structure-activity relationship (SAR) analysis indicated that modifications at the bromine and sulfonyl positions could enhance inhibitory effects .
Case Study 2: Cancer Therapeutics
In another study focused on cancer therapeutics, derivatives of pyrrolo[2,3-b]pyridine were tested for their ability to inhibit cell proliferation in various cancer cell lines. The results showed that certain compounds exhibited nanomolar IC50 values against hepatocellular carcinoma cells, indicating strong anti-cancer activity. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (μM) | Target |
|---|---|---|---|
| This compound | PDE4B Inhibition | 0.8 | Phosphodiesterase 4B |
| This compound | TNF-α Release Inhibition | 0.5 | Macrophage Activation |
| This compound | Cell Proliferation Inhibition | <0.01 | Hepatocellular Carcinoma |
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The bromine atom and phenylsulfonyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activities. The compound can inhibit or activate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Positional Effects : Bromine at position 2 (target) vs. 5 (other compounds) alters reactivity. For instance, bromine at position 5 facilitates Suzuki couplings with aryl boronic acids , whereas position 2 bromine may favor nucleophilic substitutions.
- Sulfonyl Group Impact : The phenylsulfonyl group in the target compound enhances stability and directs cross-coupling reactions, contrasting with unprotected NH analogs (e.g., 1H-pyrrolo[2,3-b]pyridines) that require protective groups for functionalization .
- Steric and Electronic Modifications : Methyl (target) vs. ethyl at position 2 affects solubility and steric hindrance, influencing binding in biological targets.
Reactivity and Functionalization
- Cross-Coupling Reactions: The target compound’s phenylsulfonyl group enables palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) at position 3 or 5 . Similar reactivity is observed in 5-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, where iodine at position 3 allows sequential functionalization .
- Nitro Group Introduction : Unlike nitro-substituted analogs (e.g., 3-Nitro-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine ), the target compound lacks electron-withdrawing groups at position 3, reducing electrophilic substitution rates.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Lipophilicity: The phenylsulfonyl group increases LogP compared to non-sulfonylated analogs (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine ), impacting membrane permeability in drug design.
Biological Activity
2-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 337.19 g/mol. The presence of the bromine atom and the phenylsulfonyl group contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉BrN₂O₂S |
| Molecular Weight | 337.19 g/mol |
| CAS Number | 1227271-03-5 |
| Boiling Point | Not available |
| Solubility | High |
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit tumor growth in various cancer cell lines. For instance, compounds in this class have been tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM .
- Kinase Inhibition : The compound may act as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. For example, some pyrazole derivatives have shown potent inhibition against Aurora-A kinase with IC50 values as low as 0.067 µM .
Biological Activity Studies
A series of studies have evaluated the biological activity of this compound and related compounds:
- Antitumor Efficacy : In vitro studies demonstrated that the compound exhibited significant growth inhibition in various cancer cell lines. The following table summarizes key findings:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| SF-268 | 12.50 | |
| NCI-H460 | 42.30 |
- Mechanistic Insights : The compound's mechanism involves the disruption of cell cycle progression and induction of apoptosis in cancer cells. For instance, studies indicated that certain derivatives led to significant apoptosis in A549 (lung cancer) cells with IC50 values around 26 µM .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Anticancer Properties : A recent investigation into various pyrrolo[2,3-b]pyridine derivatives found that those with a phenylsulfonyl group exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts. This study emphasized the importance of substituent groups in modulating biological activity and selectivity toward cancer cells .
- Kinase Inhibition Profiles : Another study focused on the selectivity of pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, revealing that certain compounds showed high selectivity for IKK2 over IKK1, which could be beneficial for developing targeted therapies for inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
